Osajin

Descripción general

Descripción

Este compuesto es conocido por sus significativas actividades biológicas, incluyendo propiedades antitumorales, antioxidantes y antiinflamatorias . Osajin ha ganado atención en la investigación científica debido a sus potenciales aplicaciones terapéuticas y su papel en varios procesos biológicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis total de osajin implica varios pasos clave, incluyendo reacciones de aldol, iodoeterificación intramolecular, reacciones de secuencia de eliminación y reacciones de acoplamiento de Suzuki . El núcleo tricíclico de this compound se ensambla mediante estas reacciones, seguido de una propargilación quimioselectiva y un reordenamiento de Claisen para obtener el producto final .

Métodos de Producción Industrial

La producción industrial de this compound normalmente implica la extracción del fruto de Maclura pomifera. El proceso de extracción incluye el uso de solventes y reactivos de grado analítico, seguido de análisis espectrofotométrico para garantizar la pureza y concentración del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

Osajin experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis de derivados de this compound.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como el bromuro de alilo en reacciones de sustitución nucleofílica.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Osajin is a natural isoflavone with a variety of applications, primarily in the medicinal and pharmacological fields. Research indicates that it possesses anti-inflammatory, antioxidant, and antibacterial properties .

Scientific Research Applications

Anti-inflammatory Applications: this compound has demonstrated anti-inflammatory effects in several studies. It can suppress the production of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB) activities . In experiments with mice, this compound analogs have shown stronger inhibitory effects against LPS-induced inflammatory responses compared to dexamethasone, a reference control .

Antioxidant Applications: this compound enhances the antioxidant system by increasing glutathione peroxidase activity and total antioxidant capacity in blood serum. It also reduces the serum level of malonaldehyde (MDA) . Studies have proposed this compound as a treatment for indomethacin-induced gastric ulcers by suppressing reactive oxygen species (ROS) and improving the antioxidant system .

Antibacterial Applications: this compound exhibits antibacterial activity against Gram-positive bacteria. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) value of 2 μg/mL. The compound disrupts the bacterial cell membranes of both MRSA and Enterococcus faecalis, suggesting its potential as a novel antibacterial agent .

Treatment of Sepsis-Associated Acute Kidney Injury (SA-AKI): this compound has shown protective effects against SA-AKI in rats by targeting inflammation, oxidative stress, and apoptosis. It reduces the level of LPO, improves antioxidant status, decreases serum creatinine and urea levels, and lowers the expression of IL-33, 8-OHdG, caspase-3, and KIM-1. This compound protects against SA-AKI by suppressing the IL-33/LPO/8-OHdG/caspase-3 pathway and improving the antioxidant system .

Protection Against Solar Ultraviolet Light (sUV) induced skin disorders: this compound can inhibit solar UV-induced cyclooxygenase-2 expression . Solar ultraviolet light (sUV) has been shown to promote the development of skin disorders including inflammation, photoaging, and skin carcinogenesis .

Case Studies

- SA-AKI in Rats: In a study using rats with induced polymicrobial sepsis, this compound significantly improved kidney function and reduced inflammation and oxidative stress .

- MRSA and E. faecalis Infections: this compound was tested against MRSA ATCC33591 and E. faecalis ATCC29212. The results showed that this compound disrupted the cell membrane integrity, inhibiting bacterial growth .

- Anti-inflammatory Activity in Mice: this compound analogs were evaluated in mice, demonstrating significant anti-inflammatory effects against LPS-induced inflammation, superior to the reference drug dexamethasone .

Data Table

Mecanismo De Acción

Osajin ejerce sus efectos a través de múltiples vías moleculares. Induce apoptosis en células cancerosas mediante la activación de vías apoptóticas extrínsecas e intrínsecas . Esto incluye la activación de receptores de muerte, disfunción mitocondrial y estrés del retículo endoplásmico . Los principales objetivos moleculares incluyen caspasas, Bax, Bcl-2 y citocromo c . This compound también modula la expresión de varias proteínas involucradas en la supervivencia celular y la apoptosis .

Comparación Con Compuestos Similares

Compuestos Similares

Pomiferina: Otra isoflavona mayor encontrada en Maclura pomifera con propiedades antioxidantes y antitumorales similares.

Scandenona: Una isoflavona prenilada con actividades antiinflamatorias y anticancerígenas.

6,8-Diprenilgenisteína: Una isoflavona natural con propiedades antibacterianas y antioxidantes.

Singularidad de Osajin

This compound es único debido a su potente actividad antitumoral y su capacidad para inducir la apoptosis a través de múltiples vías . Sus diversas actividades biológicas y sus potenciales aplicaciones terapéuticas lo convierten en un compuesto valioso en la investigación científica y el desarrollo farmacéutico .

Actividad Biológica

Osajin, a natural isoflavone predominantly found in the fruit of Maclura pomifera, has garnered attention for its diverse biological activities. This article delves into the various pharmacological properties of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

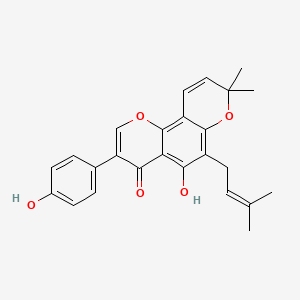

This compound is classified as a prenylated isoflavone and is structurally related to other isoflavones like pomiferin. Its unique structure contributes to its biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. In a study evaluating the antibacterial effects of this compound and related compounds, this compound showed a minimum inhibitory concentration (MIC) of 2 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The mechanism of action appears to involve disruption of bacterial cell membranes, as evidenced by scanning electron microscopy (SEM) results showing altered membrane morphology after treatment with this compound .

Antioxidant and Anti-inflammatory Effects

This compound has been shown to possess potent antioxidant properties. In a rat model of sepsis-associated acute kidney injury (SA-AKI), this compound treatment significantly reduced levels of lipid peroxidation (LPO) and improved biomarkers of oxidative stress . It also suppressed pro-inflammatory cytokines such as IL-33 and reduced the expression of caspase-3, indicating its role in mitigating inflammation and apoptosis .

Table 1: Summary of Antioxidant Effects of this compound

| Parameter | Control Group | This compound Treatment (150 mg/kg) | This compound Treatment (300 mg/kg) |

|---|---|---|---|

| LPO Level (μmol/g tissue) | 160.66 ± 1.55 | 152.88 ± 2.30 (p = 0.008) | 123 ± 1.26 (p < 0.001) |

| Serum Creatinine (mg/dL) | 2.5 ± 0.3 | 1.8 ± 0.2 (p < 0.01) | 1.5 ± 0.2 (p < 0.001) |

| IL-33 Expression | High | Reduced | Significantly Reduced |

Antidiabetic Properties

This compound has also been investigated for its antidiabetic effects in both normal and diabetic rat models. In studies involving streptozotocin-induced diabetes, this compound demonstrated significant reductions in blood glucose levels and improvements in insulin sensitivity . This suggests potential therapeutic applications for managing diabetes.

Case Studies

- Sepsis-Induced Liver Injury : A study evaluated the protective effects of this compound on liver damage caused by sepsis in rats. The results indicated that this compound treatment alleviated liver injury by reducing oxidative stress and inflammation markers .

- Gastric Ulcer Protection : Research showed that this compound could protect against indomethacin-induced gastric ulcers by enhancing the antioxidant system and reducing reactive oxygen species (ROS) levels .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various targets associated with inflammation and oxidative stress pathways. For instance, binding interactions with IL-33 were noted, suggesting a mechanism for its anti-inflammatory effects .

Table 2: Molecular Docking Scores for this compound

| Target Protein | Binding Score |

|---|---|

| IL-33 | -9.5 kcal/mol |

| iNOS | -8.7 kcal/mol |

| NF-κB | -8.3 kcal/mol |

Propiedades

IUPAC Name |

5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O5/c1-14(2)5-10-17-21(27)20-22(28)19(15-6-8-16(26)9-7-15)13-29-24(20)18-11-12-25(3,4)30-23(17)18/h5-9,11-13,26-27H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLJGWMHPGCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C=CC(O2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964028 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-53-1 | |

| Record name | Osajin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osajin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osajin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSAJIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83R5N9X74B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.